An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1H-imidazol-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1H-imidazol-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 2-Methyl-1H-imidazol-1-amine (CAS No. 51741-29-8), a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted data, and experimental findings from closely related N-aminoimidazole and 2-methylimidazole analogues to present a robust profile. The following sections will delve into the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry. All discussions are grounded in established chemical principles to provide actionable insights for laboratory applications.
Introduction: The N-Aminoimidazole Scaffold
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous clinically approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[2][3] The introduction of an amino group at the N-1 position, as seen in 2-Methyl-1H-imidazol-1-amine, creates a unique chemical entity with a distinct reactivity profile compared to its C-amino or non-aminated counterparts. The N-amino group introduces a nucleophilic center and can significantly alter the electronic distribution within the imidazole ring, influencing its interactions with biological targets. Understanding the chemical properties of this scaffold is therefore crucial for its effective utilization in the synthesis of novel bioactive molecules.
Synthesis of 2-Methyl-1H-imidazol-1-amine
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Methyl-1H-imidazol-1-amine.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a hypothetical procedure based on established methods for N-amination of heterocycles and should be adapted and optimized under appropriate laboratory safety protocols.
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Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the imidazole nitrogen.
-
N-Amination: Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in the same solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Physicochemical Properties
Experimentally determined physicochemical properties for 2-Methyl-1H-imidazol-1-amine are not widely reported. The following table summarizes predicted properties from available chemical databases.[4]
| Property | Predicted Value | Source |
| CAS Number | 51741-29-8 | [4][5] |
| Molecular Formula | C₄H₇N₃ | [4] |
| Molecular Weight | 97.12 g/mol | Inferred from Formula |
| Boiling Point | 243.8 ± 23.0 °C | [4] |
| Density | 1.29 ± 0.1 g/cm³ | [4] |
| pKa | 6.40 ± 0.10 | [4] |
| Storage | 2-8°C (protect from light) | [4] |
Spectroscopic Characterization (Predicted)
The following sections outline the expected spectroscopic data for 2-Methyl-1H-imidazol-1-amine based on the analysis of its structural features and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the amino protons, and the two protons on the imidazole ring.
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-CH₃ (C2-methyl): A singlet, expected around δ 2.2-2.5 ppm. For comparison, the methyl protons of 2-methyl-1H-benzimidazole appear at δ 2.64 ppm.[6]
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-NH₂ (N1-amino): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of δ 4.0-6.0 ppm.
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Imidazole Ring Protons (H4 and H5): Two doublets (or singlets depending on the solvent and resolution), expected in the aromatic region, approximately δ 6.8-7.5 ppm. In 1-phenyl-1H-imidazole, these protons appear at δ 7.21-7.86 ppm.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
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-CH₃: A signal in the aliphatic region, expected around δ 12-15 ppm.
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C2 (methyl-substituted carbon): Expected around δ 145-150 ppm. In 2-methyl-1H-benzimidazole, this carbon appears at δ 157.3 ppm.[6]
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C4 and C5: Two distinct signals in the aromatic region, expected between δ 115-130 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the N-H bonds of the primary amine and the imidazole ring.[7]
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N-H Stretching (Amine): Two distinct bands are expected in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, characteristic of a primary amine.[8]
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N-H Bending (Amine): A band in the 1650-1580 cm⁻¹ region.[8]
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C=N and C=C Stretching (Imidazole Ring): Strong absorptions in the 1600-1450 cm⁻¹ range.
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C-N Stretching: Bands in the 1335-1250 cm⁻¹ region.[8]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 97. The fragmentation pattern would be expected to involve the loss of the amino group (-NH₂) or the methyl group (-CH₃), as well as cleavage of the imidazole ring.
Reactivity and Potential Applications in Drug Development
The presence of the N-amino group significantly influences the reactivity of the imidazole core. This section explores the expected reactivity and its implications for drug discovery.
Reactivity Profile
Caption: Predicted reactivity pathways for 2-Methyl-1H-imidazol-1-amine.
The primary amino group at the N-1 position is a potent nucleophile and can readily participate in a variety of chemical transformations:
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Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would yield the corresponding N-amido and N-sulfonamidoimidazoles, respectively. These derivatives are of interest in medicinal chemistry for their potential to engage in hydrogen bonding with biological targets.
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Condensation Reactions: Condensation with aldehydes and ketones would form hydrazone derivatives, which can serve as key intermediates for the synthesis of more complex heterocyclic systems.
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Potential for Ring-Opening and Rearrangement: N-aminoazoles can undergo ring-opening and rearrangement reactions under certain conditions, a reactivity pattern that can be exploited for the synthesis of diverse nitrogen-containing heterocycles.[9]
Significance in Medicinal Chemistry
Aminoimidazole scaffolds are recognized as potential "toxicophores" as they can be metabolized to reactive intermediates.[10] Specifically, they can form reactive epoxide or quinone-imine intermediates.[10] However, this reactivity can also be harnessed for therapeutic benefit. The introduction of a methyl group at the C2 position may block one potential site of metabolism, potentially altering the toxicological profile.[10]
The N-aminoimidazole moiety can serve as a versatile building block for the synthesis of libraries of compounds for high-throughput screening. Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
While specific toxicity data for 2-Methyl-1H-imidazol-1-amine is not available, related imidazole and amine compounds can be corrosive and cause skin and eye irritation.[11] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated chemical fume hood.
Conclusion
2-Methyl-1H-imidazol-1-amine represents a valuable, yet underexplored, building block for synthetic and medicinal chemistry. This guide has provided a detailed overview of its predicted chemical properties, a plausible synthetic route, and its potential reactivity based on established chemical principles and data from analogous structures. The unique combination of the 2-methyl and N-amino functionalities on the imidazole core presents opportunities for the development of novel molecular entities with tailored biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and materials science.
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